

An In-depth Technical Guide to the Tautomerism of Maleic Hydrazide-d2

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Compound of Interest		
Compound Name:	Maleic hydrazide-d2	
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This technical guide provides a comprehensive overview of the tautomerism of deuterated maleic hydrazide (**Maleic hydrazide-d2**). While direct experimental data on the tautomeric equilibrium of the deuterated species is limited in publicly accessible literature, this document synthesizes the extensive research on non-deuterated maleic hydrazide with the fundamental principles of kinetic isotope effects to provide a robust understanding of the core topic. The guide covers the stable tautomeric forms, quantitative computational data, and the experimental and theoretical methodologies employed in its study.

Introduction to Maleic Hydrazide Tautomerism

Maleic hydrazide (MH), a widely used plant growth regulator, exhibits keto-enol tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of two or more structural isomers that readily interconvert.[1] The proton interchange occurs freely, especially in solution. [1] Experimental and computational studies have established the predominance of the monohydroxy-monoketo form (6-hydroxy-2H-pyridazin-3-one) in both solid and solution phases.[1][2] The diketo form (1,2-dihydropyridazine-3,6-dione) is also a stable tautomer, while the dihydroxy form (3,6-dihydroxypyridazine) is generally considered to be of minor importance due to its higher relative energy.[1]

The deuteration of maleic hydrazide at the C4 and C5 positions (**Maleic hydrazide-d2**) is primarily for its use as an internal standard in quantitative analysis by methods such as NMR or mass spectrometry. However, the substitution of hydrogen with deuterium can also subtly



influence the tautomeric equilibrium due to the kinetic isotope effect, which is a key consideration for high-precision studies.

Tautomeric Forms of Maleic Hydrazide

Maleic hydrazide primarily exists in an equilibrium between three tautomeric forms. The deuteration in **Maleic hydrazide-d2** occurs on the carbon backbone and does not directly replace the mobile protons involved in the tautomerization.

Caption: Tautomeric equilibrium of Maleic Hydrazide.

Quantitative Data on Tautomer Stability

Computational studies using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have quantified the relative stabilities of maleic hydrazide tautomers. The monohydroxy-monoketo form (referred to as MH2 or the oxo-hydroxy form in some studies) is consistently found to be the most stable tautomer in the gas phase and various solvents.[3]

Table 1: Relative Energies of Maleic Hydrazide Tautomers in the Gas Phase Data sourced from computational studies. The monohydroxy-monoketo form is the reference (0.00 kcal/mol).

Tautomer Form	Computational Method	Relative Energy (kcal/mol)	Reference
Monohydroxy- monoketo	MP2/cc-pvdz	0.00	[3]
Diketo	MP2/cc-pvdz	2.17	[3]
Dihydroxy	MP2/cc-pvdz	> 2.17 (less stable)	[3]

Table 2: Calculated Dipole Moments of Maleic Hydrazide Tautomers Data illustrates the difference in polarity between tautomers, which influences their stability in solvents.



Tautomer Form	Phase / Solvent	Dipole Moment (Debye)	Reference
Monohydroxy- monoketo	Gas Phase	3.76	[3][4]
Monohydroxy- monoketo	Water	5.09	[3][4]
Diketo	Gas Phase	0.37	[3][4]
Diketo	Water	0.59	[3][4]

The Deuterium Isotope Effect

While specific quantitative data for **Maleic hydrazide-d2** tautomerism is not available, the principles of NMR isotope effects provide a theoretical framework for understanding the impact of deuteration.[5] Tautomerism is effectively studied by analyzing isotope effects on NMR chemical shifts.[5] The substitution of a proton (H) with a deuteron (D) can shift a tautomeric equilibrium. This is because the heavier deuterium atom has a lower zero-point vibrational energy than hydrogen. In a simplified view, the molecule may favor the tautomer where the deuterium is in the more stable, lower-energy bonding state. However, in **Maleic hydrazide-d2**, the deuterons are on the carbon backbone and not directly involved in the proton transfer. Their effect on the tautomeric equilibrium would be a secondary isotope effect, expected to be much smaller than a primary effect (where the transferred proton itself is replaced by a deuteron). Any influence would be mediated through electronic effects on the acidity/basicity of the nitrogen and oxygen atoms involved in the tautomerism.

Experimental and Computational Protocols

The study of maleic hydrazide tautomerism relies on a combination of spectroscopic and computational methods.

Computational Methodology

 Density Functional Theory (DFT) and Ab Initio Calculations: Researchers have employed computational models to determine the optimized geometries and relative energies of the tautomers. A common protocol involves:



- Structure Drawing: Initial 3D structures of all possible tautomers are generated using software like GaussView.[3]
- Geometry Optimization: The structures are optimized in the gas phase and in various solvents using methods such as MP2 with a cc-pvdz basis set or DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[3][6]
- Solvation Modeling: Solvent effects are modeled using the Polarizable Continuum Model (PCM) to simulate environments like water, methanol, and DMSO.[3]
- Property Calculation: Key properties such as total energy, dipole moment, and Natural Bond Orbital (NBO) charges are calculated for each optimized tautomer to assess relative stability and electronic structure.[3]

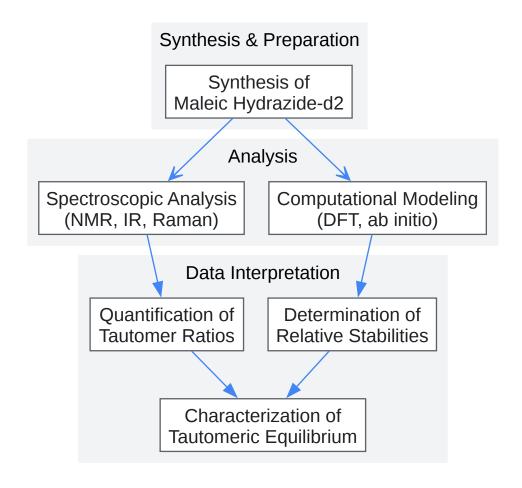
Spectroscopic Analysis

- Infrared (IR) and Raman Spectroscopy: These techniques have been used experimentally to study the tautomerism of solid maleic hydrazide.[3] The vibrational frequencies of C=O (keto) and O-H (enol) bonds are distinct and can be used to identify the predominant tautomeric form.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[7] Although detailed NMR studies specifically for Maleic hydrazided2 tautomerism are not published, a general approach would involve:
 - Sample Preparation: Dissolving Maleic hydrazide-d2 in various deuterated solvents (e.g., D₂O, DMSO-d₆).
 - Spectral Acquisition: Recording ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons are sensitive to the tautomeric form.
 - Variable Temperature Studies: Acquiring spectra at different temperatures can provide information on the thermodynamics of the equilibrium. If the interconversion is slow on the NMR timescale, separate peaks for each tautomer may be observed. If it is fast, averaged signals will be seen, and their positions can indicate the relative populations of the tautomers.



Workflow for Tautomerism Analysis

The logical flow for investigating the tautomerism of a molecule like **Maleic hydrazide-d2** is outlined below.



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